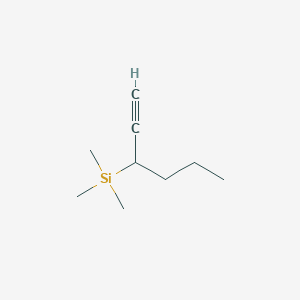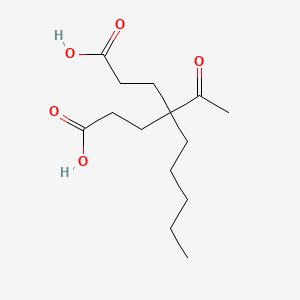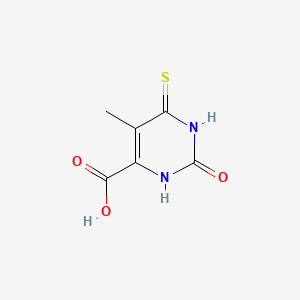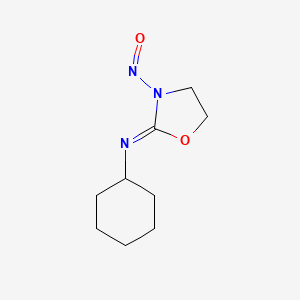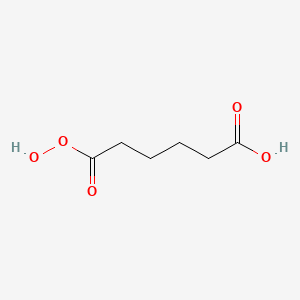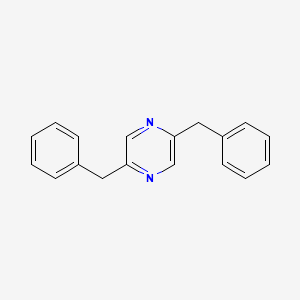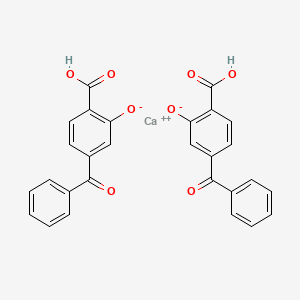
4-Benzoylsalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylsalicylic acid is an organic compound that belongs to the class of salicylic acids. It is characterized by the presence of a benzoyl group attached to the fourth position of the salicylic acid molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylsalicylic acid typically involves the benzoylation of salicylic acid. One common method is the Friedel-Crafts acylation reaction, where salicylic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Halogenated benzoylsalicylic acids.
Scientific Research Applications
4-Benzoylsalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzoylsalicylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism is similar to that of salicylic acid and its derivatives, which are known for their anti-inflammatory effects.
Comparison with Similar Compounds
Salicylic Acid: A precursor to 4-Benzoylsalicylic acid, known for its use in acne treatment and as a plant hormone.
Benzoyl Peroxide: Used in acne treatment, it has antibacterial properties but differs in its mechanism of action.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory drug, it shares a similar core structure but has an acetyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. Its specific applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
78372-24-4 |
|---|---|
Molecular Formula |
C28H18CaO8 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
calcium;5-benzoyl-2-carboxyphenolate |
InChI |
InChI=1S/2C14H10O4.Ca/c2*15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9;/h2*1-8,15H,(H,17,18);/q;;+2/p-2 |
InChI Key |
QWXAXZNVFYDSCG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


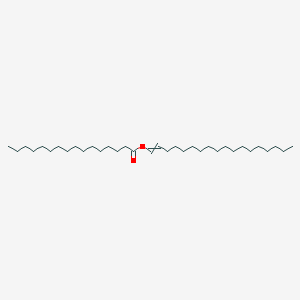
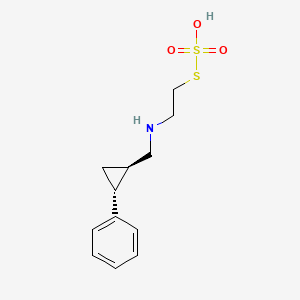
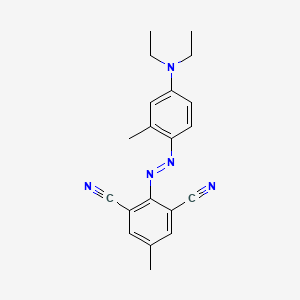
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
